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molecular formula C18H11ClN2 B8579625 3-(2-(7-Chloro-2-quinolyl)vinyl)benzonitrile

3-(2-(7-Chloro-2-quinolyl)vinyl)benzonitrile

Cat. No. B8579625
M. Wt: 290.7 g/mol
InChI Key: YLLSZXHIPVAINE-UHFFFAOYSA-N
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Patent
US08569508B2

Procedure details

Under the protection by nitrogen, meta-cyanobenzaldehyde (137.6 g, 1.05 mol), 7-chloroquinaldine (177 g, 1.0 mol) and sodium acetate (82 g) are added into 200 ml of acetic anhydride and 800 ml of dimethyl fomamide (DMF), and the resulted mixture solution is stirred and heated to reflux for 24 hours. After distilling the most solvent, 300 ml of water is added into the residue, and then extracted by ethyl acetate (500 ml×3), washed with saturated saline water, dried with anhydrous sodium sulfate and condensed in the vacuum. The resulted residue is then purified through Flash Column Chromatography to obtain 241 g of the title compound, with a yield of 83%.
Quantity
137.6 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O)#[N:2].[Cl:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][C:18]([CH3:22])=[N:19]2)=[CH:14][CH:13]=1.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>CN(C=O)C>[Cl:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][C:18]([CH:22]=[CH:6][C:5]3[CH:4]=[C:3]([CH:10]=[CH:9][CH:8]=3)[C:1]#[N:2])=[N:19]2)=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
137.6 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Name
Quantity
177 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
82 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the resulted mixture solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
After distilling the most solvent, 300 ml of water
ADDITION
Type
ADDITION
Details
is added into the residue
EXTRACTION
Type
EXTRACTION
Details
extracted by ethyl acetate (500 ml×3)
WASH
Type
WASH
Details
washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate and condensed in the vacuum
CUSTOM
Type
CUSTOM
Details
The resulted residue is then purified through Flash Column Chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 241 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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